molecular formula C22H19F2N5O2 B2452526 N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide CAS No. 942009-30-5

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide

Cat. No.: B2452526
CAS No.: 942009-30-5
M. Wt: 423.424
InChI Key: VBVHYYDIYUQUCF-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a useful research compound. Its molecular formula is C22H19F2N5O2 and its molecular weight is 423.424. The purity is usually 95%.
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Biological Activity

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

  • A difluorophenyl group.
  • A pyrazolo[3,4-d]pyridazin moiety that contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical)7Inhibition of EGFR and downstream signaling pathways
HCC1937 (Breast)11Suppression of Akt and Erk1/2 activation
MCF-7 (Breast)6.5Induction of apoptosis through mitochondrial pathways

The compound exhibited a dose-dependent response in these studies, indicating its potential as a therapeutic agent in oncology .

Mechanistic Studies

Mechanistic investigations revealed that the compound interacts with key signaling pathways involved in cancer progression:

  • EGFR Inhibition : The compound binds to the ATP-binding site of the EGFR, preventing its activation and subsequent downstream signaling that promotes cell proliferation .
  • Apoptotic Pathways : It was observed that the compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Case Studies

A notable case study involved the screening of the compound against multicellular spheroids, which are more representative of in vivo tumor environments. The results indicated enhanced efficacy compared to traditional two-dimensional cell cultures, emphasizing the importance of using more physiologically relevant models in drug testing .

Pharmacological Profile

Beyond its anticancer properties, this compound has shown promise in other areas:

Antibacterial Activity

The compound has demonstrated antibacterial properties against various pathogenic bacteria. In vitro assays indicated effective inhibition at concentrations comparable to standard antibiotics like chloramphenicol .

Enzyme Inhibition

The compound also exhibits inhibitory effects on several metabolic enzymes:

  • Acetylcholinesterase (AChE) : Significant inhibition observed, suggesting potential applications in treating neurological disorders.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2/c1-12-4-7-19(13(2)8-12)29-21-16(10-25-29)14(3)27-28(22(21)31)11-20(30)26-18-6-5-15(23)9-17(18)24/h4-10H,11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVHYYDIYUQUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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